4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyphenyl group, and a propan-2-yloxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of Substituents: The chlorophenyl, hydroxyphenyl, and propan-2-yloxypropyl groups are introduced through various substitution reactions. These steps may require the use of reagents such as chlorinating agents, hydroxylating agents, and alkylating agents.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods also emphasize safety and environmental considerations, such as the use of green chemistry principles and waste reduction techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The propan-2-yloxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while reduction of the chlorophenyl group may yield phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.
Medicine
In medicine, 4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or adhesives. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites, altering cellular signaling pathways.
Interacting with DNA or RNA: Binding to nucleic acids and affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one: shares similarities with other pyrrolo[3,4-c]pyrazole derivatives, such as:
Uniqueness
The uniqueness of 4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the propan-2-yloxypropyl group, in particular, may enhance its solubility, stability, or bioactivity compared to similar compounds.
Properties
Molecular Formula |
C23H24ClN3O3 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H24ClN3O3/c1-14(2)30-12-6-11-27-22(15-7-5-8-16(24)13-15)19-20(25-26-21(19)23(27)29)17-9-3-4-10-18(17)28/h3-5,7-10,13-14,22,28H,6,11-12H2,1-2H3,(H,25,26) |
InChI Key |
SFCHZMLCEOMTIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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